Home > Products > Screening Compounds P132712 > S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester
S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester - 174568-91-3

S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester

Catalog Number: EVT-15328638
CAS Number: 174568-91-3
Molecular Formula: C21H29ClN4O8S
Molecular Weight: 533.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester is a synthetic compound that serves as a prodrug and a potent inhibitor of the enzyme glyoxalase I. This compound is classified under the category of S-hydroxycarbamoyl derivatives of glutathione, which are known for their potential therapeutic applications, particularly in oncology. The compound is designed to target and inhibit glyoxalase I, an enzyme involved in detoxifying methylglyoxal, a cytotoxic byproduct of glucose metabolism. By inhibiting this enzyme, the compound can enhance the cytotoxic effects of methylglyoxal on cancer cells, making it a candidate for cancer treatment.

Source and Classification

The compound is derived from glutathione, a tripeptide that plays a crucial role in cellular antioxidant defense and detoxification processes. S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester is categorized as a prodrug due to its ability to be converted into an active form within biological systems. This classification allows it to bypass certain cellular barriers, enhancing its therapeutic efficacy.

Synthesis Analysis

Methods

The synthesis of S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester typically involves several steps:

  1. Formation of the Hydroxycarbamate: The initial step involves reacting p-chlorophenyl isocyanate with glutathione to form the hydroxycarbamate derivative.
  2. Esterification: The hydroxycarbamate is then treated with diethyl sulfate or another suitable alkylating agent to introduce the diethyl ester functionality.
  3. Purification: The final product is purified through techniques such as column chromatography or recrystallization to ensure high purity and yield.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to prevent side reactions that could lead to unwanted byproducts. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester can be represented as follows:

  • Chemical Formula: C₁₄H₁₈ClN₃O₅S
  • Molecular Weight: 361.82 g/mol

The structure consists of a glutathione backbone modified with a p-chlorophenyl-N-hydroxycarbamate group and two ethyl ester groups.

Data

The compound's key structural features include:

  • A chiral center at the carbon atom attached to the glutamyl residue.
  • A sulfonamide linkage between the glutathione and the hydroxycarbamate moiety.
Chemical Reactions Analysis

Reactions

S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester undergoes several chemical reactions:

  1. Hydrolysis: Upon entering biological systems, the ester groups are hydrolyzed by non-specific esterases, releasing the active inhibitor.
  2. Acylation Reaction: The released hydroxycarbamate can acylate the active site of glyoxalase I, leading to its inhibition.

Technical Details

These reactions are crucial for converting the prodrug into its active form, allowing it to exert its pharmacological effects effectively within cells.

Mechanism of Action

Process

The mechanism of action involves the inhibition of glyoxalase I, which plays a pivotal role in detoxifying methylglyoxal. By inhibiting this enzyme, S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester increases intracellular levels of methylglyoxal, leading to enhanced cytotoxicity in cancer cells.

Data

Studies have shown that this compound exhibits low nanomolar potency against human glyoxalase I (IC50 = 0.046 µM), indicating its effectiveness as an inhibitor in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data indicate that these properties contribute significantly to its bioavailability and therapeutic potential.

Applications

S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester has several scientific uses:

  1. Cancer Therapy: It is being investigated for its potential use in treating various cancers by exploiting its ability to enhance methylglyoxal-induced cytotoxicity.
  2. Research Tool: This compound serves as a valuable tool for studying glyoxalase I inhibition and its implications in metabolic diseases and cancer biology.
Introduction and Contextual Framework

Role of the Glyoxalase System in Cellular Homeostasis and Disease Pathogenesis

The glyoxalase system is a fundamental enzymatic defense network responsible for detoxifying reactive dicarbonyl species, primarily methylglyoxal (MG), which arise as unavoidable byproducts of cellular metabolism. This system comprises two metalloenzymes: Glyoxalase I (Glo1) and Glyoxalase II (Glo2), operating in tandem with reduced glutathione (GSH) as an essential cofactor [1] [2]. Glo1 catalyzes the isomerization of the hemithioacetal (formed spontaneously from MG and GSH) into S-D-lactoylglutathione. Glo2 subsequently hydrolyzes this intermediate to D-lactate, regenerating GSH [1] [5].

Table 1: Core Components of the Glyoxalase System

ComponentFunctionCofactor/Metal IonConsequence of Dysfunction
Glyoxalase I (Glo1)Converts MG-GSH hemithioacetal to S-D-lactoylglutathioneZn²⁺ (Human), Ni²⁺ (E. coli)MG accumulation, dicarbonyl stress, AGE formation
Glyoxalase II (Glo2)Hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating GSHFe(II)Zn(II) binuclear centerGSH depletion, reduced MG detoxification capacity
Reduced Glutathione (GSH)Forms initial hemithioacetal adduct with MGN/ASystem failure, oxidative stress

Glo1 is the rate-limiting enzyme and a critical determinant of cellular susceptibility to dicarbonyl stress. Its activity is regulated transcriptionally (e.g., via Nrf2 binding to the Antioxidant Response Element (ARE) in the GLO1 promoter) and post-translationally (e.g., phosphorylation at Thr107 modulating activity) [1] [2]. Dysregulation of Glo1 expression or activity is a hallmark of numerous pathologies. Diminished Glo1 activity is implicated in diabetic complications (retinopathy, nephropathy, neuropathy), cardiovascular disease, neurodegenerative disorders, and intrinsic skin aging due to unchecked MG-derived advanced glycation endproduct (AGE) accumulation [1] [3] [5]. Conversely, Glo1 overexpression is frequently observed in multidrug-resistant cancers, where it confers a survival advantage by mitigating cytotoxic MG accumulation driven by high glycolytic flux [2] [9].

Methylglyoxal (MG) as a Key Mediator of Dicarbonyl Stress in Neoplastic and Metabolic Disorders

Methylglyoxal (MG), a highly reactive α-oxoaldehyde, originates predominantly as a byproduct of glycolysis via the non-enzymatic fragmentation of triose phosphates (glyceraldehyde-3-phosphate and dihydroxyacetone phosphate). Minor sources include lipid peroxidation and amino acid catabolism [1] [2] [5]. Under physiological conditions, MG concentrations are maintained at low micromolar levels (1-4 µM intracellularly, 50-150 nM in plasma) by the glyoxalase system [2] [5].

Pathological states such as hyperglycemia (diabetes, obesity) and hypermetabolism (cancer) dramatically increase MG generation. For instance, glycolytic rates in tumors can be 10-30 times higher than in normal tissues, proportionally elevating MG flux [2] [4]. When MG generation overwhelms detoxification capacity—through either increased flux or diminished Glo1 activity—dicarbonyl stress ensues. MG readily forms covalent adducts with proteins, DNA, and lipids, primarily targeting arginine, lysine, and cysteine residues, and deoxyguanosine in DNA. This results in:

  • Protein Dysfunction: MG-derived hydroimidazolone (MG-H1) modification alters protein charge, hydrophobicity, and structure. Key targets include insulin signaling proteins (e.g., IRS-1), mitochondrial proteins, and spliceosomal components, contributing to insulin resistance, mitochondrial dysfunction, and aberrant mRNA processing [3] [4] [8].
  • DNA Damage: Formation of imidazopurinone (MGdG) adducts induces mutations and activates DNA damage responses, potentially triggering apoptosis in severely stressed cells [2] [8].
  • AGE/RAGE Signaling: MG-H1 and other MG-AGEs act as ligands for the Receptor for AGE (RAGE). RAGE activation perpetuates inflammation, oxidative stress, and tissue damage via NF-κB and other pathways, creating a vicious cycle in diabetic complications and cancer progression [1] [3] [5].

Table 2: Pathological Impact of MG-Derived Advanced Glycation Endproducts (AGEs)

MG-AGEPrimary TargetMajor Pathological ConsequencesAssociated Disease States
MG-H1 (Hydroimidazolone)Protein Arg residuesProtein misfolding/unfolding, UPR activation, RAGE signalingDiabetic complications, Insulin resistance, Vascular dysfunction
ArgpyrimidineProtein Arg residuesMitochondrial dysfunction, ApoptosisNeurodegeneration, Cancer cell death
MGdG (imidazopurinone)DNA (deoxyguanosine)DNA damage, Mutagenesis, Replication catastropheCarcinogenesis, Cytotoxicity
TetrahydropyrimidineProtein Lys residuesAltered protein function, Cross-linkingAging, Chronic complications

In metabolic disorders like obesity and type 2 diabetes (T2DM), skeletal muscle dicarbonyl stress, characterized by elevated MG and reduced Glo1 protein, directly correlates with insulin resistance [3] [4]. In cancer, while basal MG levels are managed by upregulated Glo1 in many tumors, further accumulation induced by Glo1 inhibition selectively kills cancer cells due to their higher glycolytic rate, dependence on intact protein function for rapid proliferation, and often hypoxic conditions exacerbating MG formation [2] [9].

Rationale for Targeting Glyoxalase I (Glo1) in Therapeutic Intervention Strategies

The central role of Glo1 in controlling MG levels makes it a compelling therapeutic target for divergent strategies depending on the pathology:

  • Glo1 Induction for Metabolic/Vascular Diseases: Enhancing Glo1 activity aims to bolster endogenous MG detoxification, thereby alleviating dicarbonyl stress and its sequelae. Nrf2 activators (e.g., sulforaphane, trans-resveratrol/hesperetin combination - tRES-HESP) successfully increase Glo1 expression and improve insulin sensitivity and vascular function in preclinical and early clinical (phase 2A) studies [2] [3] [4].
  • Glo1 Inhibition for Oncology: Selectively inhibiting Glo1 in cancer exploits the inherent metabolic vulnerability of tumors. Accumulation of cytotoxic MG levels leads to catastrophic protein glycation, DNA damage, mitochondrial failure, and cell death. Tumor selectivity arises from: 1) Higher basal MG generation due to the Warburg effect, 2) Frequent hypoxia further increasing MG from triose phosphates, 3) Rapid proliferation increasing susceptibility to macromolecule damage [2] [9]. Proof-of-concept is established using Glo1 inhibitor prodrugs like S-p-bromobenzylglutathione cyclopentyl diester (BBGD), showing potent antitumor activity in vitro and in xenograft models, particularly against glioblastoma [2] [9].

The development of effective Glo1 inhibitors faces significant challenges:

  • GSH Competitiveness: Most early inhibitors (e.g., S-alkylglutathione analogs) compete with the GSH required for the hemithioacetal substrate formation, limiting cellular potency.
  • Cellular Penetration: The highly polar glutathione backbone impedes cellular uptake.
  • Metabolic Instability: Glutathione derivatives are susceptible to degradation by extracellular γ-glutamyl transpeptidase (GGT) and peptidases [6] [9].

Rational Design of S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione Diethyl Ester: This compound embodies a sophisticated strategy to overcome these barriers:

  • Glutathione Backbone: Retains structural similarity for recognition by Glo1's active site.
  • S-Linked (N-p-Chlorophenyl-N-hydroxycarbamoyl) Moiety: This bulky, hydrophobic group replaces the typical S-alkyl/aryl substituents. The N-hydroxycarbamoyl group is designed for potent active-site coordination, potentially chelating the active site Zn²⁺ ion, a mechanism observed in other hydroxamate-based metalloenzyme inhibitors. The p-chlorophenyl group enhances lipophilicity and potentially specific interactions within a hydrophobic sub-pocket.
  • Diethyl Ester Prodrug: Masking the α-carboxylate of glutamate and the glycine carboxylate with ethyl esters dramatically increases lipophilicity and cell membrane permeability. Intracellular esterases hydrolyze the esters, regenerating the active diacid inhibitor trapped within the cell [9]. This prodrug strategy is validated by the enhanced efficacy of diester derivatives like BBGD compared to their parent acids [2] [9].

Table 3: Key Structural Features of S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione Diethyl Ester and Their Functional Roles

Structural FeatureChemical RationaleExpected Functional Impact
Glutathione backbone (γ-Glu-Cys-Gly core)Substrate mimicry for Glo1 bindingHigh affinity for Glo1 active site
S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)Chelation of active site Zn²⁺ via N-hydroxycarbamoyl; Hydrophobic interaction via p-Cl-PhPotent enzyme inhibition; Enhanced binding specificity
Diethyl Ester (on γ-Glu α-COOH & Gly COOH)Masks negative chargesDramatically improved cell membrane permeability
Free Thiol (Cys residue)Potential for disulfide formation or metal bindingMay contribute to enzyme interaction or redox modulation

This compound represents a deliberate evolution from earlier Glo1 inhibitors, incorporating lessons learned from structural studies of Glo1 and the successful application of prodrug tactics to overcome the pharmacokinetic limitations inherent in targeting this intracellular glutathione-dependent enzyme [9]. Its design directly addresses the imperative for potent, cell-permeable Glo1 inhibitors capable of inducing lethal dicarbonyl stress specifically within tumor cells.

Properties

CAS Number

174568-91-3

Product Name

S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate

Molecular Formula

C21H29ClN4O8S

Molecular Weight

533.0 g/mol

InChI

InChI=1S/C21H29ClN4O8S/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27)/t15-,16-/m0/s1

InChI Key

VHXBSZCNVRHQOU-HOTGVXAUSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Cl)O)NC(=O)CCC(C(=O)OCC)N

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Cl)O)NC(=O)CC[C@@H](C(=O)OCC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.